molecular formula C18H21ClN2O4S B5198501 N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5198501
M. Wt: 396.9 g/mol
InChI Key: FZDSVVUBXUMSTB-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, commonly referred to as CGP 49823, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been developed to target specific enzymes and receptors in the body. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

CGP 49823 works by inhibiting specific enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation. CGP 49823 has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, CGP 49823 has been shown to inhibit the growth and spread of cancer cells by inhibiting the activity of c-Met. CGP 49823 has also been shown to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

CGP 49823 has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using CGP 49823 in lab experiments. It has been shown to have low solubility in water, which may limit its effectiveness in certain experiments. Additionally, it has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CGP 49823. One area of future research could be the development of more effective formulations of the compound that address its low solubility in water. Additionally, further studies could be conducted to determine the potential therapeutic applications of CGP 49823 in treating other disease conditions. Finally, future studies could focus on identifying potential drug interactions and side effects of CGP 49823 to better understand its safety and efficacy.

Synthesis Methods

The synthesis of CGP 49823 involves a multi-step process that begins with the reaction of 4-chloroaniline with 3-methoxypropylamine to form N-(4-chlorophenyl)-N-(3-methoxypropyl)amine. This intermediate is then reacted with phenylsulfonyl chloride to form N-(4-chlorophenyl)-N-(3-methoxypropyl)-N-(phenylsulfonyl)amine. Finally, this compound is reacted with glycine to form N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

CGP 49823 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CGP 49823 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-25-13-5-12-20-18(22)14-21(16-10-8-15(19)9-11-16)26(23,24)17-6-3-2-4-7-17/h2-4,6-11H,5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDSVVUBXUMSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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